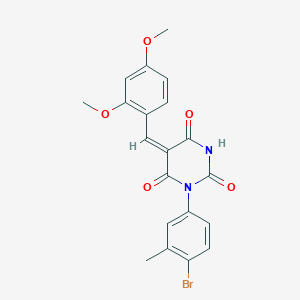![molecular formula C18H25N2OP B4964565 N'-[2-(diphenylphosphoryl)ethyl]-N,N-dimethyl-1,2-ethanediamine CAS No. 5840-18-6](/img/structure/B4964565.png)
N'-[2-(diphenylphosphoryl)ethyl]-N,N-dimethyl-1,2-ethanediamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-[2-(diphenylphosphoryl)ethyl]-N,N-dimethyl-1,2-ethanediamine, commonly referred to as DPPEA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DPPEA is a phospholipid analogue that has been synthesized using various methods, and its mechanism of action has been studied in detail.
作用機序
DPPEA is a phospholipid analogue that can interact with cell membranes and alter their properties. DPPEA can also act as an antioxidant and scavenge reactive oxygen species (ROS). DPPEA can induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the anti-apoptotic protein Bcl-2. DPPEA can also protect neurons from oxidative stress and inflammation by activating the Nrf2/ARE pathway and inhibiting the NF-κB pathway.
Biochemical and physiological effects:
DPPEA has been shown to have various biochemical and physiological effects, including altering cell membrane properties, inducing apoptosis in cancer cells, and protecting neurons from oxidative stress and inflammation. DPPEA can also modulate the immune system and reduce inflammation. However, the exact biochemical and physiological effects of DPPEA are still being studied.
実験室実験の利点と制限
DPPEA has several advantages for lab experiments, including its stability, solubility, and ability to form stable complexes with drugs. DPPEA can also be easily synthesized using various methods. However, DPPEA has some limitations, including its toxicity and potential side effects. DPPEA can also interact with other compounds and alter their properties, which can affect the results of lab experiments.
将来の方向性
There are several future directions for DPPEA research, including studying its potential applications in drug delivery, cancer treatment, and neuroprotection. DPPEA can also be modified to improve its properties, such as reducing its toxicity and improving its solubility. In addition, DPPEA can be used in combination with other compounds to enhance its effects. Further studies are needed to fully understand the mechanism of action and potential applications of DPPEA.
Conclusion:
DPPEA is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DPPEA can be synthesized using various methods, and its mechanism of action has been studied in detail. DPPEA has several advantages for lab experiments, including its stability, solubility, and ability to form stable complexes with drugs. DPPEA has been shown to have various biochemical and physiological effects, including altering cell membrane properties, inducing apoptosis in cancer cells, and protecting neurons from oxidative stress and inflammation. However, further studies are needed to fully understand the potential applications and limitations of DPPEA.
合成法
DPPEA can be synthesized using various methods, including the reaction of N,N-dimethyl-1,2-ethanediamine with diphenylphosphoryl chloride. Another method involves the reaction of N,N-dimethyl-1,2-ethanediamine with diphenylphosphoryl azide, followed by reduction with lithium aluminum hydride. The purity and yield of DPPEA can be improved by using column chromatography or recrystallization.
科学的研究の応用
DPPEA has been studied for its potential applications in various fields, including drug delivery, cancer treatment, and neuroprotection. DPPEA can be used as a carrier for hydrophobic drugs, as it can form stable complexes with drugs and improve their solubility. DPPEA has also been shown to have anticancer properties, as it can induce apoptosis in cancer cells. In addition, DPPEA has been studied for its neuroprotective effects, as it can protect neurons from oxidative stress and inflammation.
特性
IUPAC Name |
N-(2-diphenylphosphorylethyl)-N',N'-dimethylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N2OP/c1-20(2)15-13-19-14-16-22(21,17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-12,19H,13-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQKFJTINCLUKFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNCCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N2OP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10973953 |
Source


|
| Record name | N~2~-[2-(Diphenylphosphoryl)ethyl]-N~1~,N~1~-dimethylethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10973953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5840-18-6 |
Source


|
| Record name | N~2~-[2-(Diphenylphosphoryl)ethyl]-N~1~,N~1~-dimethylethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10973953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-chloro-4-nitrobenzamide](/img/structure/B4964489.png)

![N-(3-isoxazolylmethyl)-N-methyl-5-[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B4964504.png)
![4-(benzyloxy)-1-{[1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine](/img/structure/B4964507.png)


![1-{[2-methoxy-5-(4-nitrobenzoyl)phenyl]sulfonyl}-4-piperidinecarboxylic acid](/img/structure/B4964522.png)
![1-(1-benzyl-4-piperidinyl)-4-[(4-methoxyphenoxy)acetyl]piperazine oxalate](/img/structure/B4964527.png)
![3-chloro-N-({[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4964541.png)
![N-({[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-chloro-4-methoxybenzamide](/img/structure/B4964558.png)
![1-[1-(2-methoxybenzyl)-4-piperidinyl]-4-methylpiperazine oxalate](/img/structure/B4964559.png)
![2-chloro-N-({[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4964562.png)

